N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide
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Overview
Description
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a hydrazine linkage, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the condensation of furan-2-carbaldehyde with hydrazine hydrate to form furan-2-ylmethylenehydrazine.
Acylation: The resulting hydrazone is then acylated with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
The reaction conditions generally require controlled temperatures (0-5°C for the condensation step and room temperature for the acylation step) and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage and catalysis.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide involves its interaction with biological macromolecules:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: It may induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide: Lacks the methyl group on the benzamide moiety.
N-(2-(2-(Thiophene-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide is unique due to the presence of both the furan ring and the methyl-substituted benzamide moiety, which confer distinct chemical and biological properties. The furan ring enhances its reactivity and potential for forming coordination complexes, while the methyl group can influence its solubility and interaction with biological targets.
Properties
CAS No. |
444098-45-7 |
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Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H15N3O3/c1-11-5-2-3-7-13(11)15(20)16-10-14(19)18-17-9-12-6-4-8-21-12/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |
InChI Key |
KQTRZCFFCWPYJE-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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